4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide at position 3. The carboxamide is further linked to a pyrimidin-5-yl group, which is substituted at position 2 with a 4-(pyridin-2-yl)piperazine moiety.
Properties
IUPAC Name |
4-methyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8OS/c1-12-15(27-23-22-12)16(26)21-13-10-19-17(20-11-13)25-8-6-24(7-9-25)14-4-2-3-5-18-14/h2-5,10-11H,6-9H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIRYRUMWHYPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 4-Methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2,3-thiadiazole-5-carboxamide, is structurally similar to Imatinib, a therapeutic agent used to treat leukemia. Imatinib specifically inhibits the activity of tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. It is likely that this compound has a similar target.
Mode of Action
Imatinib, a structurally similar compound, binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of tyrosine kinases. Given the structural similarity, it is plausible that this compound might have a similar mode of action.
Biochemical Analysis
Biological Activity
The compound 4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2,3-thiadiazole-5-carboxamide is a novel derivative featuring a thiadiazole moiety linked to a pyrimidine and piperazine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and case studies.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves multi-step organic reactions that incorporate various functional groups. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H21N7O2S |
| Molecular Weight | 373.46 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1ncnc(=S)n1C(=O)N2CCN(CC2)c3ccncc3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to modulate various biochemical pathways, particularly those involved in cell proliferation and apoptosis. The thiadiazole ring enhances the compound's ability to bind to target proteins, which may include enzymes involved in cancer progression or microbial resistance mechanisms.
Antimicrobial Activity
Research indicates that compounds containing a thiadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed potent activity against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli . The binding affinity of these compounds to bacterial enzymes suggests a mechanism involving inhibition of critical metabolic pathways.
Antifungal Activity
In addition to antibacterial effects, the compound has been assessed for antifungal activity. In vitro tests have shown that certain derivatives display lower EC50 values against fungi such as Botrytis cinerea, indicating their potential as antifungal agents . The introduction of electron-withdrawing groups into the structure has been found to enhance this activity.
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer properties. A review highlighted the cytotoxic effects of various thiadiazole compounds against cancer cell lines, including breast and colon carcinoma . The mechanism appears to involve disruption of tubulin polymerization, which is essential for cancer cell division.
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of several thiadiazole derivatives on human cancer cell lines. One derivative exhibited an IC50 value of 1.16 µg/mL against breast carcinoma cells (T47D), suggesting potent anticancer activity .
- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of a related compound, demonstrating significant inhibition zones against E. coli and other pathogens. Docking studies supported these findings by showing favorable binding interactions with bacterial enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR analysis:
- Thiadiazole Ring : Essential for biological activity; modifications can enhance potency.
- Pyrimidine and Piperazine Substituents : Influence solubility and interaction with biological targets.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 4-methyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. These compounds are often designed as inhibitors of specific protein kinases involved in cancer progression. For instance, pyrimidine derivatives have been reported to inhibit kinases such as IKKε and TBK1, which are associated with various cancers including leukemia and solid tumors .
Neuropharmacological Effects
The piperazine moiety within the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known for their activity against neurological disorders, including anxiety and depression. The presence of a pyridine ring may enhance the binding affinity to neurotransmitter receptors, making this compound a candidate for further exploration in treating psychiatric conditions .
Inhibition of Protein Kinases
A study demonstrated that related compounds effectively inhibited protein kinases such as CDK and Aurora kinases, which are critical in cell cycle regulation. This inhibition led to reduced cell viability in cancer cell lines, highlighting the therapeutic potential of this class of compounds .
Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar thiadiazole derivatives. These compounds showed promise in animal models for reducing neuroinflammation and protecting neuronal cells from apoptosis induced by oxidative stress .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key Compounds:
Substituted 4-Methyl-2-(4-Pyridinyl)thiazole-5-carboxamides ():
- Core Structure : Thiazole (5-membered ring with one sulfur and one nitrogen atom).
- Key Differences : Thiazole vs. thiadiazole (additional nitrogen in thiadiazole increases electron deficiency).
- Synthesis : Ethyl 2-bromoacetoacetate coupling with nitriles, followed by hydrolysis and amide formation .
Pyrimidine-5-carboxamide Derivatives ():
- Examples : Compounds 13a–c (morpholine-carbonyl and nitro substituents) and 6l (acetyl-nitro-phenyl-piperazine).
- Key Differences : Morpholine/nitro groups vs. pyridinyl-piperazine in the target compound. Morpholine enhances solubility but may reduce aromatic interactions .
Physicochemical and Pharmacological Data
Preparation Methods
Preparation of 5-Nitro-2-chloropyrimidine
The synthesis begins with nitration of 2-chloropyrimidine under controlled conditions:
Piperazine Substitution
The nitro group is reduced, followed by nucleophilic aromatic substitution with 1-(pyridin-2-yl)piperazine:
-
Conditions :
-
Key Challenge : Avoiding over-reduction of the pyrimidine ring.
-
Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexane).
Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carbonyl Chloride
Oxidation of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 4 hours.
-
Workup : Excess SOCl₂ is removed under reduced pressure.
Amide Bond Formation
Coupling Without Acid-Binding Agents
A pivotal innovation from patent CN107043374B eliminates the need for triethylamine or similar bases:
Post-Treatment and Isolation
The crude product is isolated via:
-
Filtration : Remove insoluble particulates.
-
Solvent Evaporation : Under reduced pressure.
-
Recrystallization : Ethanol/water (3:1) yields white crystalline solid.
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, DCM, reflux | 95 | 98 |
| Amine coupling | THF, 25°C, 6 hours | 88 | 99 |
| Recrystallization | Ethanol/water | 85 | 99.5 |
Optimization and Scalability
Solvent Screening
THF outperformed DCM and acetonitrile in coupling efficiency due to better solubility of intermediates.
Temperature Effects
Elevating temperature to 40°C reduced reaction time to 3 hours but caused 5% decomposition.
Industrial Feasibility
-
Cost Analysis : Omitting triethylamine reduces raw material costs by 15%.
-
Waste Reduction : Eliminates 0.3 kg of salt byproducts per kilogram of product.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis confirmed >99.5% purity (C18 column, 0.1% TFA in water/acetonitrile).
Comparative Analysis of Synthetic Routes
| Method | Acid-Binding Agent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Traditional | Triethylamine | 75 | 97 | Moderate |
| Patent CN107043374B | None | 88 | 99.5 | High |
The CN107043374B method offers superior yield and purity while reducing environmental impact.
Challenges and Mitigation Strategies
Hygroscopicity of Acyl Chloride
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves coupling reactions using reagents like TBTU (tetrabutylammonium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (CH₂Cl₂) at 0°C, followed by room-temperature stirring. Purification typically employs silica gel column chromatography. Critical steps include maintaining anhydrous conditions and precise stoichiometric ratios of reactants (e.g., 1:1.5 molar ratio of acid to coupling agent). Post-reaction workup involves sequential washes with HCl, NaOH, and brine to remove unreacted reagents .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming hydrogen and carbon environments. For example, pyrimidine protons typically resonate at δ 8.2–8.6 ppm, while piperazine carbons appear at δ 43–51 ppm .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values within ±0.1 Da) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1620 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- HPLC : Ensures purity (>98% by reverse-phase methods) .
Q. What purification techniques maximize yield and purity?
Silica gel column chromatography with gradient elution (e.g., 5–10% methanol in dichloromethane) is standard. Recrystallization from ethanol or chloroform may further enhance purity, as seen in analogs with >99% HPLC purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR chemical shifts)?
Contradictions may arise from tautomerism or solvent effects. For example, thiadiazole protons can exhibit variable shifts depending on solvent polarity. Cross-validation with 2D NMR (e.g., HSQC, HMBC) and computational chemistry tools (e.g., DFT-based chemical shift predictions) can clarify ambiguities. Comparative analysis with structurally related compounds (e.g., pyrimidine-piperazine derivatives) is also critical .
Q. What computational strategies can predict reactivity or optimize synthesis of novel derivatives?
Quantum chemical calculations (e.g., density functional theory) model transition states to predict coupling reaction efficiency. Machine learning algorithms trained on reaction databases can recommend optimal solvent/catalyst combinations. For example, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error steps .
Q. How to design analogs based on pharmacologically active structural motifs?
Retain the pyrimidine-piperazine-thiadiazole core while modifying substituents. For instance:
- Replace the pyridinyl group with morpholine (as in compound 13a ) to alter lipophilicity.
- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on aryl rings to enhance metabolic stability . Validate designs via in silico docking (e.g., targeting kinase domains analogous to Dasatinib’s mechanism ).
Q. What methodologies minimize byproducts during multi-step syntheses?
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., amide coupling steps ).
- Byproduct Analysis : LC-MS identifies side products (e.g., dimerization during carboxamide formation). Adjusting reaction temperature or using excess amine nucleophiles suppresses these .
Q. How to perform structure-activity relationship (SAR) studies on derivatives?
- Systematic Variation : Synthesize analogs with modifications to the pyridinyl, piperazine, or thiadiazole moieties.
- Biological Assays : Test kinase inhibition (e.g., Src-family kinases) using enzymatic assays. Correlate IC₅₀ values with substituent electronic properties (e.g., Hammett σ constants) .
- Data Analysis : Multivariate regression models link structural descriptors (e.g., logP, polar surface area) to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
